molecular formula C7H10N2O3 B014659 N-Nitrosoguvacoline CAS No. 55557-02-3

N-Nitrosoguvacoline

Cat. No. B014659
CAS RN: 55557-02-3
M. Wt: 170.17 g/mol
InChI Key: NXEUEKXJAAVKCT-UHFFFAOYSA-N
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Description

N-Nitrosoguvacoline is a chemical compound with the molecular formula C7H10N2O3 . It is one of the major alkaloids present in areca nut . It has been studied for its carcinogenic properties .


Molecular Structure Analysis

N-Nitrosoguvacoline has a molecular weight of 170.166 Da and a mono-isotopic mass of 170.069138 Da . It contains a total of 22 bonds, including 12 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 N-nitroso group (aliphatic) .


Physical And Chemical Properties Analysis

N-Nitrosoguvacoline has a density of 1.3±0.1 g/cm3. Its boiling point is 311.6±42.0 °C at 760 mmHg. It has a vapour pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.3±3.0 kJ/mol. Its flash point is 142.3±27.9 °C. The index of refraction is 1.550 .

Scientific Research Applications

  • Anticancer and Antimicrobial Applications : Nitroxoline shows potential as a treatment for multidrug-resistant urinary tract infections and has promising anticancer activity, particularly in urinary tract cancers (Banaś et al., 2023).

  • Inhibitory Effects on RNA Synthesis : 4-Nitroquinoline-N-oxide, a related compound, inhibits amino acid incorporation in polyribosomal structures, affecting RNA synthesis in cells, which is relevant in cancer research (Paul et al., 1969).

  • Detection in Biological Systems : A method was developed to accurately detect in vivo formation of N-nitrosomorpholine, a compound related to N-Nitrosoguvacoline, in rats and human urine, aiding the understanding of its role in tumor development (Hecht & Morrison, 1984).

  • Formation in Oral Cavity and Stomach : Studies show that N-nitroso compounds are formed in the oral cavity during chewing or in the stomach after swallowing, particularly in betel quid chewers (Nair et al., 1985).

  • Cytotoxic and Genotoxic Effects : Areca nut-related compounds, including 3-(N-nitrosomethylamino)propionaldehyde, exhibit high cytotoxicity and genotoxicity to human buccal epithelial cells, contributing to oral cancer development in betel quid chewers (Sundqvist et al., 1989).

  • Metabolite Identification : N-nitrosonipecotic acid, a major urinary metabolite of areca-nut alkaloid-derived nitrosamines including N-nitrosoguvacoline, can be used as a marker for exposure in betel quid chewers (Ohshima et al., 1989).

  • Role in Anesthesia and Pain Management : Nitrous oxide, another related compound, is used as a weak sedative in anesthesia and has potential applications in chronic pain and depression treatment (Rampil et al., 1998; Buhre et al., 2019).

  • Formation in Intestinal Tract : The gut microbiota play a crucial role in the formation of N-nitroso compounds in the pig cecum model, which may contribute to their carcinogenic, mutagenic, and teratogenic properties (Engemann et al., 2013).

  • Carcinogenic Potential in Rats : N-nitrosamines from tobacco and Areca plants can induce lung and exocrine pancreas tumors in rats, with duct-like carcinomas being the most common type observed (Rivenson et al., 1988).

  • Blocking Carcinogenic Formation : Ascorbic acid can effectively block the formation of carcinogenic N-nitroso compounds when combined with certain drugs, potentially reducing the risk of in vivo formation from drugs (Mirvish et al., 1972).

properties

IUPAC Name

methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEUEKXJAAVKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCN(C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021038
Record name N-Nitrosoguvacoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosoguvacoline

CAS RN

55557-02-3
Record name Nitrosoguvacoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55557-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosoguvacoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoguvacoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Nitrosoguvacoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8D8H2TX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
CK Wang, CH Peng - Mutation Research/Environmental Mutagenesis and …, 1996 - Elsevier
… Table 4 The contents of N-nitrosoguvacoline after the N-nitrosation of arecoline … and leaf of Piper betle on the formation of N-nitrosoguvacoline … N-Nitrosoguvacoline content (p~g) ~ …
H Ohshima, M Friesen, H Bartsch - Cancer letters, 1989 - Elsevier
… A major urinary metabolite of N-nitrosoguvacoline and N-nitrosoguvacine, both present in saliva of betel quid chewers of ppb levels, was isolated from rat urine and identified as N-…
W Lijinsky, HW Taylor - Journal of the National Cancer Institute, 1976 - academic.oup.com
Two unsaturated derivatives of N -nitrosopiperidine (NP), N -nitroso-1,2,3,6-tetrahydropyridine (NTP) and N -nitrosoguvacoline (NGC), were administered to Sprague-Dawley rats as …
Number of citations: 43 0-academic-oup-com.brum.beds.ac.uk
G Wenke, A Rivenson, KD Brunnemann… - IARC Scientific …, 1984 - europepmc.org
… , leads to the formation of N-nitrosoguvacoline, 3-(… , N-nitrosoguvacoline (NG), has been found in the saliva of betel quid chewers at levels of 2.2-348 micrograms/L. N-Nitrosoguvacoline …
Number of citations: 29 europepmc.org
J Nair, H Ohshima, M Friesen, A Croisy… - …, 1985 - academic.oup.com
… The levels of the betel nut-spedfic nitrosamines, N-nitrosoguvacoline and N-nitrososoguvacine (the latter being detected for the first time in saliva), ranged from 0 to 7.1 and 0 to 30.4 ng/…
Number of citations: 255 0-academic-oup-com.brum.beds.ac.uk
G Wenke, D Hoffmann - Carcinogenesis, 1983 - academic.oup.com
… In vitro experiments reported here have shown that N-nitrosation of arecoline leads to N-nitrosoguvacoline (NG), 3-(methylnitrosamino)propionitrile (MNPN) and 3-(methyInitrosoamino)…
Number of citations: 73 0-academic-oup-com.brum.beds.ac.uk
K Sundqvist, Y Liu, J Nair, H Bartsch, K Arvidson… - Cancer research, 1989 - AACR
… , and arecaidine), and four nitrosated derivatives [N-nitrosoguvacoline, N-nitrosoguvacine, 3-(N-… Arecoline, guvacoline, or N-nitrosoguvacoline decreases survival and cellular thiols, …
Number of citations: 213 aacrjournals.org
G Wenke, KD Brunnemann, D Hoffmann… - Journal of cancer …, 1984 - Springer
… This preliminary report presents our finding of N-nitrosoguvacoline in the saliva of betel-quid chewers (2.2-350 ppb). When the quid contains tobacco, the tobacco-specific N-ni…
M Miyazaki, E Sugawara, T Yoshimura… - … /Genetic Toxicology and …, 2005 - Elsevier
… activation of betel quid-specific N-nitrosamines such as 3-(N-nitrosomethylamino)propionitrile (NMPN), 3-(N-nitrosomethylamino)propionaldehyde (NMPA) and N-nitrosoguvacoline (NG…
J Nair, UJ Nair, H Ohshima, SV Bhide… - IARC Scientific …, 1987 - europepmc.org
… N'-Nitrosoanatabine (NAT) and N-nitrosoguvacoline (NGCO) levels decreased significantly in saliva of chewers of BQT in the presence of ascorbic acid, suggesting inhibition of their …
Number of citations: 47 europepmc.org

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